2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide” appears to contain several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocycle . It also contains tolyl groups, which are functional groups related to toluene .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrazine core of the molecule is a fused nitrogen-containing heterocycle . The tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Novel Compound Synthesis and Crystal Structures : A study by Sebhaoui et al. (2020) reported the synthesis of new compounds related to the chemical structure of interest. These compounds were characterized using X-ray diffraction, and their significant intermolecular interactions were analyzed using Hirshfeld surface analysis. Furthermore, their binding modes within Tyrosine-protein kinase JAK2 were investigated, suggesting potential pharmacological applications (Sebhaoui et al., 2020).
Coordination Complexes and Antioxidant Activity : Another study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their coordination with Co(II) and Cu(II) ions. These compounds showed significant antioxidant activity, demonstrating their potential in biological and chemical applications (Chkirate et al., 2019).
Antimicrobial and Antifungal Applications
Novel Antimicrobial Agents : Aly et al. (2011) synthesized new heterocyclic compounds incorporating the antipyrine moiety, expected to have high biological activity against various microorganisms. This research highlights the antimicrobial potential of compounds structurally related to the chemical (Aly et al., 2011).
Synthesis and Antimicrobial Activities of Thiazole Derivatives : Saravanan et al. (2010) focused on synthesizing novel thiazole derivatives by incorporating a pyrazole moiety. These compounds were screened for their antimicrobial activities, with several showing significant results (Saravanan et al., 2010).
Computational and Pharmacological Evaluation
- Toxicity Assessment and Tumour Inhibition : Faheem (2018) conducted a computational and pharmacological evaluation of novel heterocyclic derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study demonstrates the diverse pharmacological potential of these compounds (Faheem, 2018).
Future Directions
Compounds with similar structures have been of significant interest for the medicinal chemistry community, particularly in the development of kinase inhibitors to treat a range of diseases, including cancer . Future research may continue to explore the potential of these compounds in various therapeutic applications.
properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-7-9-17(10-8-15)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)23-18-6-4-3-5-16(18)2/h3-13H,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHUTXGJPDJHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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